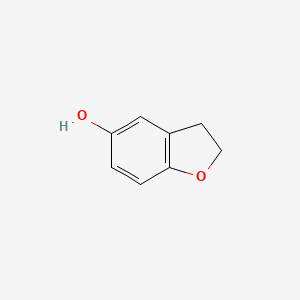

2,3-Dihydrobenzofuran-5-ol

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYKOGUXPNAUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456059 | |

| Record name | 2,3-dihydrobenzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40492-52-2 | |

| Record name | 2,3-dihydrobenzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-5-hydroxybenzo[b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalytic Cyclization with Copper and Iron Chlorides

A two-step synthesis method employing sodium phenate and ethylene chlorhydrin as starting materials has been reported (Patent CN105693666A).

Reaction Mechanism

Step 1: Synthesis of 2-Phenoxy Ethanol

- Reagents : Sodium phenolate, ethylene chlorhydrin, CuCl/FeCl₃ (5:1 ratio)

- Conditions : 60–70°C, reflux for 2–3 hours

- Product : 2-Phenoxy ethanol (intermediate)

Step 2: Cyclization to 2,3-Dihydrobenzofuran-5-ol

- Reagents : ZnCl₂, MnCl₂ (catalysts)

- Conditions : 200–220°C, reflux for 3–4 hours

- Workup : NaOH washing, reduced-pressure distillation (88–90°C fraction)

Key Advantages

- Catalyst Optimization : CuCl/FeCl₃ mixtures enhance reaction efficiency by lowering activation energy.

- Yield : ~70–85% across multiple embodiments (e.g., 67.9% in Embodiment 12).

Limitations

- Requires precise temperature control to minimize byproducts.

- Multi-step purification steps reduce overall yield.

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 60–70°C | 200–220°C |

| Catalyst Ratio | CuCl:FeCl₃ = 5:1 | ZnCl₂:MnCl₂ = 1:3–5 |

| Reaction Time | 2–3 hours | 3–4 hours |

| Yield Range | 70–85% | 70–85% |

Claisen Rearrangement of Aryl Allyl Ethers

This method leverages thermal cyclization to install the 5-hydroxyl group (Koreascience.kr).

Procedure

Heck Reaction :

- Substrates : Aryl triflates + allyl alcohol

- Catalyst : Pd(OAc)₂/DPPF (2.5 mol%/5 mol%)

- Product : 2-Aryl-2-propenols

Cyclization :

- Reagent : H₂SO₄ in MeOH

- Conditions : 60°C, 12 hours

- Product : 2-Aryl-2-methyl-2,3-dihydrobenzofuran-5-ol

Case Study: Synthesis of 2-Phenyl Derivative

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Heck Reaction | Pd(OAc)₂, DPPF, 80°C, 12 hours | 71–98% |

| Cyclization | H₂SO₄ (5% w/v), MeOH, 60°C | 63–84% |

Mechanistic Insight

Transition Metal-Catalyzed Annulation

Rhodium and ruthenium catalysts enable stereoselective synthesis of dihydrobenzofuran cores (PMC Article).

Example: Rh-Catalyzed Difunctionalization

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| C–H Activation | Rh catalyst, alkynes/isocyanates | 40–86% | Moderate diastereocontrol |

| Cyclization | AgSbF₆, DCE, 80°C | 44–83% | >20:1 dr, up to 98.5:1.5 er |

Challenges

- Substrate Scope : Limited to electron-deficient arenes.

- Catalyst Cost : High expense of chiral phosphoric acids.

Biocatalytic Hydroxylation

Engineered P450 BM3 variants demonstrate regioselective hydroxylation (PMC Article).

Methylation and Cyclization for Derivatives

A method for 6-Methyl-2,3-dihydrobenzofuran-5-ol highlights scalable protocols (VulcanChem).

Adaptation for Parent Compound

- Cyclization :

- Reagent : H₂SO₄ or HCl

- Conditions : 60–80°C, MeOH

- Hydroxylation :

- Reagent : H₂O₂ (30% aqueous)

- Conditions : pH 7–8, 40°C

Yield Comparison

| Step | Reagents | Yield |

|---|---|---|

| Cyclization | H₂SO₄ (5% w/v), MeOH | 70–85% |

| Hydroxylation | H₂O₂, Fe²⁺ catalyst | 60–75% |

Multi-Step Synthesis via Oxidation-Reduction

A patent (CN102942542A) outlines a route involving RuCl₃/NaIO₄ for intermediate synthesis.

Key Steps

- Oxidation :

- Substrate : Allyl-containing precursors

- Reagent : RuCl₃·H₂O/NaIO₄

- Conditions : 20–30°C, ethyl acetate/H₂O

- Reduction :

- Reagent : LiAlH₄ or NaBH₄

- Conditions : THF, 0°C to RT

Challenges

- Solvent Toxicity : THF and ethyl acetate require careful handling.

- Low Purity : Intermediate workup requires multiple washes.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydrobenzofuran-5-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or other reduced derivatives. Substitution reactions can result in the formation of halogenated or other substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Research has indicated that derivatives of 2,3-dihydrobenzofuran-5-ol exhibit neuroprotective effects, making them potential candidates for treating neurological disorders. A study synthesized analogues of alpha-tocopherol, which demonstrated significant antioxidant properties and the ability to protect against lipid peroxidation in brain tissues. These compounds were effective in protecting mice from head injuries, suggesting their utility in neuroprotection during trauma or stroke scenarios .

Antimicrobial Activity

Benzofuran derivatives, including this compound, have shown promising antibacterial and antifungal activities. A systematic review highlighted the effectiveness of benzofuran compounds against various pathogens, including Staphylococcus aureus and Candida albicans. The presence of specific substituents on the benzofuran structure enhances their antimicrobial potency .

Insecticidal Activity

The insecticidal properties of 2,3-dihydrobenzofuran derivatives have been explored through the synthesis of chrysanthemate esters. These compounds were tested for their efficacy against pests such as the American cockroach (Periplaneta americana), demonstrating significant mortality rates compared to conventional insecticides like allethrin .

Green Chemistry

Recent advancements have utilized ultrasound-promoted synthesis methods for creating 2,3-dihydrobenzofuran derivatives. This approach not only enhances the yield but also aligns with green chemistry principles by reducing the need for solvents and minimizing waste . The compounds synthesized via this method have been applied to create novel chalcone derivatives, which are valuable in various chemical reactions.

Data Tables

Case Study 1: Neuroprotective Analogues

A series of this compound analogues were synthesized and evaluated for their neuroprotective properties. The study focused on their ability to inhibit lipid peroxidation and scavenge free radicals, which are critical mechanisms in preventing neuronal damage during ischemic events.

Case Study 2: Insecticidal Efficacy

In a controlled experiment, various 2,3-dihydrobenzofuran-based chrysanthemates were tested against first instar nymphs of the American cockroach. The results indicated that certain di-substituted esters exhibited insecticidal activity comparable to established insecticides, suggesting their potential use in pest management strategies.

Wirkmechanismus

The mechanism of action of 2,3-Dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways.

Molecular Targets and Pathways

Anticancer Activity: The anticancer activity of this compound is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Antibacterial and Antiviral Activity: The antibacterial and antiviral activities are mediated through the inhibition of essential enzymes and proteins required for the survival and replication of bacteria and viruses.

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydrobenzofuran-5-ol can be compared with other similar compounds to highlight its uniqueness.

Similar Compounds

2,3-Dihydrobenzofuran: Lacks the hydroxyl group at the fifth position, resulting in different chemical and biological properties.

5-Hydroxybenzofuran: Contains a hydroxyl group but lacks the dihydrofuran ring, leading to variations in reactivity and biological activity.

Benzofuran: Lacks the dihydrofuran ring and hydroxyl group, resulting in distinct chemical behavior and applications.

Uniqueness

The presence of both the dihydrofuran ring and the hydroxyl group at the fifth position in this compound contributes to its unique chemical reactivity and biological activities. This combination of structural features makes it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

2,3-Dihydrobenzofuran-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

This compound is a derivative of benzofuran, characterized by a fused benzene and furan ring structure. Its unique chemical properties allow it to interact with various biological targets, leading to a range of pharmacological effects.

Target Interactions

The compound has been shown to influence neurotransmitter release, particularly dopamine, norepinephrine, and serotonin. This modulation suggests potential applications in treating neurological disorders.

Biochemical Pathways

Research indicates that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the formation of reactive metabolites, impacting drug design and toxicity assessments.

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant activity. For instance, it has been shown to inhibit lipid peroxidation in liver microsomes stimulated by iron and ascorbate . The compound's ability to scavenge free radicals positions it as a potential therapeutic agent for oxidative stress-related conditions.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | ~250 | Lipid peroxidation inhibition |

| Organotellurium analog | 0.13 | Potent antioxidant activity |

Anti-inflammatory Effects

In vitro studies indicate that derivatives of this compound possess anti-inflammatory properties. For example, modifications to the compound enhance its efficacy in reducing carrageenan-induced edema in animal models .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound analogs against conditions like stroke and trauma. A study synthesized various analogs that demonstrated superior brain penetration and protective effects against head injuries in mice .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Certain derivatives have shown promise as selective inhibitors of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Case Studies

- Neuroprotection in Animal Models

- Antioxidant Efficacy

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2,3-Dihydrobenzofuran-5-ol and its derivatives?

- Methodology : Use and NMR spectroscopy to resolve the dihydrobenzofuran core and hydroxyl/acetyl substituents. For example, 6-methyl-2-phenyl-2,3-dihydrobenzofuran-5-ol exhibits distinct aromatic proton signals at δ 6.8–7.2 ppm and methyl group resonances at δ 2.3–2.5 ppm in CDCl . IR spectroscopy (e.g., ν = 2920 cm for O-H stretching) complements structural validation .

Q. How can the antioxidant capacity of this compound be experimentally assessed?

- Methodology :

- Lipid Peroxidation Inhibition : Use a water/chlorobenzene two-phase system with N-acetylcysteine as a thiol-reducing agent. Measure the inhibited rate () and inhibition time () to compare efficacy across chalcogen analogues (O, S, Se, Te) .

- Cyclic Voltammetry : Determine the proton-coupled oxidation potential (e.g., 1.35 V vs NHE for the parent compound) to evaluate redox behavior .

- Pulse Radiolysis : Calculate one-electron reduction potentials of aroxyl radicals (e.g., for this compound) .

Advanced Research Questions

Q. How do chalcogen substitutions (S, Se, Te) at the 1-position influence the antioxidant profile of this compound?

- Key Findings :

- Efficacy Trend : Antioxidant capacity increases as . The tellurium analogue (2d) shows 100–333× faster glutathione peroxidase-like activity in decomposing hydroperoxides compared to spontaneous reactions .

- Regeneration Dynamics : Selenium and tellurium derivatives exhibit prolonged due to efficient redox cycling at lipid-water interfaces, unlike oxygen and sulfur analogues .

Q. What synthetic strategies enhance the stability of this compound during oxidation?

- Protection-Oxidation Approach : Protect the hydroxyl group with methoxy or acetoxy substituents before oxidation. For example, SeO effectively oxidizes 5-methoxy-4,5-dihydroisobenzofuran, while DDQ is optimal for 5-acetoxy derivatives .

- Validation : Monitor OPA (ortho-phthalaldehyde) contamination via HPLC post-oxidation to confirm reaction fidelity .

Q. How can impurities in synthetic derivatives of this compound be identified and quantified?

- Case Study : Tocopherol-related impurities (e.g., pentamethyl-dihydrobenzofuranols) are characterized using LC-MS and NMR. For example, impurity B (cis-isomer) is resolved via chiral chromatography and confirmed by chemical shifts .

- Standardization : Adopt EP/PhEur guidelines for impurity thresholds in bioactive compounds .

Methodological Tables

Table 1. Redox Properties of this compound Analogues

| Chalcogen (X) | |||

|---|---|---|---|

| O | 0.49 | 10.6 | 340 |

| S | 0.49 | 10.0 | 337 |

| Se | 0.49 | 9.9 | 336 |

| Te | 0.52 | 9.5 | 337 |

| Source: Pulse radiolysis, cyclic voltammetry, and Hess' law calculations |

Table 2. Inhibition of Lipid Peroxidation in Liver Microsomes

| Compound | IC |

|---|---|

| 2a (O) | 250 |

| 2b (S) | 25 |

| 2c (Se) | 13 |

| 2d (Te) | <1 |

| Source: Fe(II)/ADP/ascorbate-stimulated microsomes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.